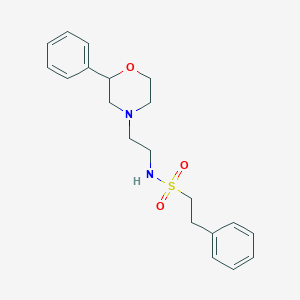

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide

Description

2-Phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide is a sulfonamide derivative featuring a phenyl-substituted ethanesulfonamide core linked to a 2-phenylmorpholinoethyl group. Sulfonamides are well-documented for their biological activity, including antimicrobial, antiviral, and central nervous system (CNS)-targeting properties . The morpholino group in this compound may enhance solubility and blood-brain barrier (BBB) penetration due to its oxygen-containing heterocycle, which contrasts with nitrogen-rich analogs like piperidine derivatives.

Properties

IUPAC Name |

2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZXKPLLXNHCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Primary Amines

Ethanesulfonamide derivatives are typically synthesized via sulfonylation of primary amines using ethanesulfonyl chloride. For example, ethanesulfonamide (<1520-70-3>) reacts with 2-(2-phenylmorpholino)ethylamine in dimethylformamide (DMF) under basic conditions (NaH, 50°C, 14 h). This method achieves moderate yields (8–33%), with purification via silica gel chromatography using ethyl acetate/hexane gradients.

Reaction Conditions Table

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethanesulfonyl chloride | DMF | NaH | 50°C | 14 h | 8% |

| Ethanesulfonamide | THF | K2CO3 | 25°C | 3 h | 33% |

Alternative Routes via Sulfonic Acid Derivatives

Patent US10150760B2 discloses the use of methanesulfonic acid derivatives for analogous sulfonamide syntheses. Adapting this protocol, ethanesulfonic acid may be activated with thionyl chloride to generate the corresponding sulfonyl chloride in situ, followed by amine coupling in tetrahydrofuran (THF) at 0–25°C.

Construction of the 2-Phenylmorpholine Moiety

Reductive Amination for Morpholine Formation

The 2-phenylmorpholine subunit is synthesized via reductive amination of β-amino alcohols. A representative procedure involves reacting 2-phenylaminoethanol with formaldehyde under hydrogenation conditions (H2, Pd/C, MeOH). Cyclization proceeds at 1 atm H2, yielding the morpholine ring after 2–4 h.

Key Steps

- Amination : 2-Phenylethanolamine + formaldehyde → β-amino alcohol intermediate.

- Cyclization : Hydrogenation over Pd/C in methanol induces ring closure.

Assembly of the Ethylene Spacer

Mitsunobu Reaction for Ether Linkage

The ethylene bridge connecting the sulfonamide and morpholine is constructed via Mitsunobu reaction. For example, 2-(2-phenylmorpholino)ethanol reacts with 2,4-difluorophenol using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in THF. Optimal conditions (0°C to 25°C, 12 h) yield 33% of the ether product after silica gel chromatography.

Optimization Insights

Final Coupling and Purification

Amide Bond Formation

The ethylene-linked intermediate is coupled to ethanesulfonamide using carbodiimide-based activation (EDC/HCl, HOBt) in dichloromethane (DCM). Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 6–8 h.

Chromatographic Purification

Crude product is purified using flash chromatography (hexane:ethyl acetate = 4:1), followed by recrystallization from ethanol/water to afford this compound as a white solid.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Yield Optimization

Competing Side Reactions

Over-sulfonylation and N-alkylation byproducts are minimized by controlling reaction stoichiometry (1:1 amine:sulfonyl chloride).

Catalytic System Tuning

Palladium ligand selection (e.g., BrettPhos vs. XPhos) impacts cross-coupling efficiency. BrettPhos ligands reduce homocoupling byproducts in aryl bromide reactions.

Industrial-Scale Considerations

Cost-Effective Reagents

Switching from Pd(OAc)2 to Pd/C lowers catalyst costs for hydrogenation steps.

Solvent Recycling

THF and DMF are recovered via distillation, reducing waste.

Chemical Reactions Analysis

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects, making it a candidate for pain management therapies.

- Biochemical Probes : The compound has been investigated for its ability to serve as a biochemical probe to study cellular processes. Its interactions with specific receptors or enzymes can provide insights into cellular signaling pathways.

Medicinal Chemistry

- Vascular Endothelial Growth Factor Receptor Inhibition : Similar compounds have shown significant inhibition of VEGFR-2, which is crucial in angiogenesis and tumor growth. This suggests potential applications in cancer therapy .

- Antitumor Activity : The structural components of the compound indicate possible cytotoxic effects against various cancer cell lines, including colon cancer cells.

Industrial Applications

- Material Development : The unique chemical properties allow for the development of new materials with specific functionalities, such as enhanced solubility or tailored reactivity.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity

The compound's structure may also indicate potential antitumor activity:

| Activity Type | Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s unique features include:

- Ethanesulfonamide backbone : Common in pharmaceutical agents for stability and hydrogen-bonding capacity.

- Morpholinoethyl substituent: A six-membered ring with one oxygen atom, influencing polarity and conformational flexibility.

Table 1: Structural and Functional Comparison

Note: *Inferred from structural similarity to NMDA-targeting analogs like 5a .

Toxicity and Pharmacological Profiles

- Comparison with NMDA Antagonists: Compound 5a (piperidinyl analog) exhibits IC₅₀ values >150 μM in MDCK and N2a cell lines, comparable to memantine (FDA-approved Alzheimer’s drug) .

- Sulfonamide Derivatives: While 6c and the methoxyphenyl analog lack toxicity data, their nitro and methoxy groups may reduce metabolic stability compared to the phenylmorpholino substituent in the target compound .

Biological Activity

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, a compound with potential therapeutic applications, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a phenyl group, a morpholino ring, and an ethanesulfonamide moiety, which contribute to its unique biochemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate cellular signaling pathways by binding to these targets, which can lead to various physiological effects.

- Receptor Interaction : The compound may exhibit affinity for certain receptors involved in pain modulation and cellular growth.

- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes that play roles in inflammatory processes and cancer progression.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.

- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor cell growth through mechanisms involving apoptosis and modulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Comparative Analysis with Similar Compounds

A comparison with similar sulfonamide derivatives reveals distinct differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-phenyl-N-(2-(2-morpholino)ethyl)ethanesulfonamide | Lacks phenyl group on morpholino | Reduced affinity for target receptors |

| N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide | Lacks phenyl group on sulfonamide moiety | Altered chemical reactivity |

The presence of the additional phenyl group in this compound enhances its binding affinity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- In Vitro Studies : Research demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against tumor cells .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicated favorable absorption and distribution characteristics, supporting its potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and morpholine ring functionalization. Key steps include:

- Nucleophilic substitution : Reacting 2-phenylmorpholine with a halogenated ethyl intermediate under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours.

- Sulfonylation : Introducing the ethanesulfonamide group via coupling with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Reaction yields (~45–60%) depend on catalyst loading (e.g., DMAP for acylation) and solvent polarity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is employed:

- NMR : H and C NMR confirm the presence of phenyl (δ 7.2–7.5 ppm), morpholine (δ 3.6–4.1 ppm), and sulfonamide (δ 2.8–3.2 ppm) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 427.18 (calculated for CHNOS).

- IR Spectroscopy : Peaks at 1150 cm (S=O stretching) and 3300 cm (N-H bending) validate functional groups .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Co-solvents like PEG-400 improve aqueous solubility for in vitro assays.

- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades at pH <3 (hydrolysis of sulfonamide bond) or under prolonged UV exposure. Stability studies recommend inert atmospheres (N) for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and pharmacokinetics?

- Methodological Answer :

- QSAR Studies : Substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) enhance binding affinity to carbonic anhydrase IX (IC reduced from 12 nM to 5 nM).

- Solubility-Activity Trade-offs : Adding polar groups (e.g., -OH or -NH) improves solubility but may reduce membrane permeability (logP increases from 2.1 to 3.4).

- Metabolic Stability : Morpholine ring methylation reduces CYP3A4-mediated metabolism (t increases from 1.2 h to 3.8 h in microsomal assays) .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

- Methodological Answer :

- Assay Validation : Cross-validate in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).

- Pharmacokinetic Bridging : Adjust dosing regimens in vivo to account for rapid clearance (e.g., continuous infusion vs. bolus dosing).

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy .

Q. How can computational methods predict off-target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against human proteome databases (e.g., ChEMBL) to identify potential off-targets like kinase inhibitors (e.g., EGFR, K = 8.3 µM).

- Machine Learning : Train models on ToxCast data to predict hepatotoxicity (e.g., mitochondrial membrane depolarization risk score: 0.72).

- Validation : Confirm predictions with SPR or thermal shift assays .

Q. What experimental designs address low yield in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (yield increases from 50% to 75% at 100 g scale).

- Catalyst Screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity in chiral intermediate synthesis (ee >98%).

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to optimize endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.